molecular formula C18H18N4O2 B11690817 4-[(4-Ethoxy-phenyl)-hydrazono]-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one

4-[(4-Ethoxy-phenyl)-hydrazono]-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one

Cat. No.: B11690817
M. Wt: 322.4 g/mol
InChI Key: RCTOLZDEFSEMIC-UHFFFAOYSA-N
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Description

(4Z)-4-[2-(4-ETHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazolone core, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[2-(4-ETHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of 4-ethoxyphenylhydrazine with 3-methyl-1-phenyl-2-pyrazolin-5-one under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation process.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. This method enhances the yield and purity of the final product, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[2-(4-ETHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Corresponding oxides and hydroxyl derivatives.

    Reduction: Reduced hydrazine derivatives.

    Substitution: Substituted pyrazolone derivatives.

Scientific Research Applications

(4Z)-4-[2-(4-ETHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-4-[2-(4-ETHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-4-[2-(4-ETHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE stands out due to its unique pyrazolone core and the presence of both ethoxy and hydrazine functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C18H18N4O2

Molecular Weight

322.4 g/mol

IUPAC Name

4-[(4-ethoxyphenyl)diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C18H18N4O2/c1-3-24-16-11-9-14(10-12-16)19-20-17-13(2)21-22(18(17)23)15-7-5-4-6-8-15/h4-12,21H,3H2,1-2H3

InChI Key

RCTOLZDEFSEMIC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N=NC2=C(NN(C2=O)C3=CC=CC=C3)C

solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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